3-((2-Chlorobenzyl)thio)-5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole
Description
3-((2-Chlorobenzyl)thio)-5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 2-chlorobenzylthio group at position 3, a 4-nitrophenyl group at position 5, and a phenyl group at position 4. This structure combines electron-withdrawing (4-nitrophenyl) and electron-donating (2-chlorobenzylthio) moieties, which influence its physicochemical and biological properties. The compound is synthesized via nucleophilic substitution or condensation reactions, as evidenced by protocols for analogous triazoles . Its structural complexity and substituent diversity make it a candidate for applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C21H15ClN4O2S |
|---|---|
Molecular Weight |
422.9 g/mol |
IUPAC Name |
3-[(2-chlorophenyl)methylsulfanyl]-5-(4-nitrophenyl)-4-phenyl-1,2,4-triazole |
InChI |
InChI=1S/C21H15ClN4O2S/c22-19-9-5-4-6-16(19)14-29-21-24-23-20(25(21)17-7-2-1-3-8-17)15-10-12-18(13-11-15)26(27)28/h1-13H,14H2 |
InChI Key |
TYWAMNKISIEYJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=CC=C3Cl)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Key Steps:
-
Thiosemicarbazide Formation :
-
Cyclization :
S-Alkylation for Functionalization
The mercapto group (-SH) of the triazole intermediate undergoes nucleophilic substitution with 2-chlorobenzyl bromide to form the 2-chlorobenzylthio derivative.
Reaction Conditions:
Table 1: Alkylation Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Alkylation | 2-Chlorobenzyl bromide, Et₃N, THF, reflux | 90 | |
| Alkylation | Benzyl bromide, NaOAc, ethanol, reflux | 85–93 |
Note: Yields vary based on the triazole intermediate and reaction time.
Spectral and Analytical Data
The compound is characterized by IR, NMR, and elemental analysis.
Table 2: Spectral Characteristics
SH proton typically disappears upon alkylation, confirming substitution.
Alternative Synthetic Routes
Microwave-Assisted Cyclization
Microwave irradiation accelerates cyclization, reducing reaction time to minutes while maintaining yields.
Hydrogen Peroxide Oxidation
Oxidation of the thiol to a hydroxyl group, followed by re-alkylation, is an alternative pathway for functionalization.
Critical Challenges and Optimization
-
Regioselectivity : Alkylation at sulfur is favored over nitrogen under basic conditions.
-
Purification : Column chromatography (EtOAc/hexane) or crystallization from methanol is used.
-
Stability : The nitro group may require careful handling due to potential reactivity.
Comparative Analysis of Reported Methods
| Method | Advantages | Limitations |
|---|---|---|
| Classical Heating | High yield (90%), reproducibility | Long reaction times (5–8 hours) |
| Microwave-Assisted | Faster synthesis (minutes), energy efficiency | Requires specialized equipment |
| Oxidation/Reduction | Versatile for oxygen/sulfur analogs | Additional steps reduce overall yield |
Chemical Reactions Analysis
Types of Reactions
3-((2-Chlorobenzyl)thio)-5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to reduce the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Properties
Research indicates that triazole derivatives exhibit significant antimicrobial activity. A study highlighted that compounds with similar structures demonstrated efficacy against various bacterial strains and fungi. The presence of sulfur in the side chain often enhances this activity due to its role in disrupting microbial cell membranes .
Anticancer Activity
Triazoles have been investigated for their anticancer properties. Their mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For instance, derivatives have shown promise in targeting cancer cells through apoptosis induction and cell cycle arrest .
Anti-inflammatory Effects
Triazole compounds are also noted for their anti-inflammatory effects. They can inhibit inflammatory mediators and pathways, making them potential candidates for treating conditions like arthritis and other inflammatory diseases .
Applications in Agriculture
Triazole derivatives have been widely used as fungicides in agriculture due to their ability to inhibit fungal growth. Their application helps in controlling plant diseases caused by various pathogens, thereby improving crop yield and quality .
Table of Applications
Case Studies
- Antimicrobial Efficacy : A study conducted on various triazole derivatives found that those with a chlorobenzyl substituent exhibited enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The study utilized agar diffusion methods to assess efficacy .
- Anticancer Research : Another research focused on a series of triazole derivatives, including 3-((2-Chlorobenzyl)thio)-5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole, demonstrated significant cytotoxic effects on human cancer cell lines through MTT assays .
- Agricultural Application : Field trials showed that triazole-based fungicides significantly reduced the incidence of powdery mildew in wheat crops, leading to improved yields compared to untreated controls.
Mechanism of Action
The mechanism of action of 3-((2-Chlorobenzyl)thio)-5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. For example, in antimicrobial applications, the compound may inhibit the synthesis of essential biomolecules in pathogens, leading to their death.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazoles with Thioether Substituents
Compounds bearing thioether groups at position 3 of the triazole core are notable for their bioactivity. For example:
- 3-((2-Chlorobenzyl)thio)-5-((4-chlorophenoxy)methyl)-4-phenyl-4H-1,2,4-triazole (5e): This analog replaces the 4-nitrophenyl group with a 4-chlorophenoxymethyl substituent. It exhibits a melting point of 108–109°C and shares the 2-chlorobenzylthio moiety, but its bioactivity profile diverges due to the phenoxy group’s reduced electron-withdrawing effects compared to nitro .
- 3-(n-Heptylthio)-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole (6g) : With a long alkyl chain instead of an aromatic thioether, this compound demonstrates potent cholinesterase inhibition (IC₅₀: 38.35 ± 0.62 µM for AChE), suggesting that alkyl chain length enhances enzyme interaction .
Key Comparison :
Triazoles with 4-Nitrophenyl Groups
The 4-nitrophenyl moiety is associated with enzyme inhibition and antioxidant activity:
- Compound 15: 3-((2-(3,4-Dichlorophenyl)-2-(((E)-4-nitrobenzylidene)hydrazono)ethyl)thio)-5-(4-nitrophenyl)-4H-1,2,4-triazole exhibits dual α-amylase/α-glucosidase inhibition (IC₅₀: 74% yield, melting point 206–207°C), highlighting the synergistic effect of nitro and hydrazone groups .
- 5-(2-Chlorophenyl)-4-((4-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol: This Schiff base derivative combines nitro and chlorophenyl groups, though its bioactivity remains uncharacterized .
Key Comparison :
The target compound lacks a hydrazone linkage, which may reduce its enzyme inhibition efficacy compared to Compound 15 but improve metabolic stability .
Halogenated Triazole Derivatives
Halogen atoms (Cl, Br) are common in bioactive triazoles:
- 3-(2-Bromophenyl)-5-(decylthio)-4-phenyl-4H-1,2,4-triazole (IIi) : Exhibits antifungal activity dependent on alkyl chain length, with decylthio providing optimal efficacy .
- TAZ (3-(Biphenyl-4-yl)-5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole) : A bromine-free analog used in OLEDs due to its electron-transport properties .
Key Comparison :
| Compound | Halogen Substituent | Application/Activity |
|---|---|---|
| Target Compound | 2-Chlorobenzyl | Potential antimicrobial/electronics |
| IIi | 2-Bromophenyl | Antifungal |
| TAZ | None | Electron transport in OLEDs |
The 2-chlorobenzyl group in the target compound may confer antimicrobial activity, though less pronounced than brominated analogs like IIi .
Research Findings and Implications
- Synthetic Flexibility : The target compound’s synthesis aligns with methods for analogous triazoles, such as nucleophilic substitution (e.g., 5e in ) or condensation (e.g., hydrazone derivatives in ).
- Electronic Properties : The 4-nitrophenyl group could enhance electron-deficient behavior, making the compound suitable for materials science applications, similar to TAZ in OLEDs .
Biological Activity
3-((2-Chlorobenzyl)thio)-5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole is a compound belonging to the triazole family, characterized by its unique molecular structure which influences its biological activities. This article delves into the compound's biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for 3-((2-Chlorobenzyl)thio)-5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole is C21H15ClN4O2S, with a molecular weight of 422.9 g/mol. The compound features a triazole ring, a chlorobenzyl thio group, and a nitrophenyl substituent, which contribute to its reactivity and solubility in biological systems .
The triazole ring is known for its ability to interact with biological targets through hydrogen bonding and dipole interactions. This interaction is crucial for the pharmacological activity of compounds containing triazole moieties. The presence of electron-withdrawing groups like the nitrophenyl can enhance the compound's potency by stabilizing reactive intermediates during biological interactions .
Anticancer Activity
Research indicates that derivatives of triazoles exhibit significant anticancer properties. For instance, compounds similar to 3-((2-Chlorobenzyl)thio)-5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole have demonstrated cytotoxic effects against various cancer cell lines. A study showed that certain triazole derivatives were particularly effective against human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines . The compound's structure suggests it may also inhibit cancer cell migration and enhance selectivity towards malignant cells.
Antimicrobial Activity
Triazoles are widely recognized for their antimicrobial properties. This specific compound has shown potential as an antifungal agent due to the stability of its triazole ring against metabolic degradation. Studies have reported that triazoles can inhibit fungal growth by disrupting ergosterol biosynthesis, a critical component of fungal cell membranes .
Comparative Analysis with Similar Compounds
To better understand the unique properties of 3-((2-Chlorobenzyl)thio)-5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole, it is useful to compare it with other structurally similar compounds:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 3-(2-Chlorophenyl)-5-(4-nitrophenyl)-1H-1,2,4-triazole | Contains chlorophenyl and nitrophenyl groups | Exhibits strong hydrogen bonding interactions |
| 5-(3-Bromophenyl)-4-methyl-4H-1,2,4-triazole | Substituted with bromophenyl | Known for its nonlinear optical properties |
| 5-(Furan-2-yl)-4-(aryl)-triazole | Incorporates furan moiety | Displays unique electronic characteristics due to furan |
The structural uniqueness of 3-((2-Chlorobenzyl)thio)-5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole may provide synergistic effects that enhance its biological activity compared to other derivatives .
Case Studies
Several case studies have explored the biological activities of triazole derivatives:
- Cytotoxicity Assessment : In vitro studies have shown that specific derivatives exhibit higher cytotoxicity against melanoma cells compared to non-cancerous cells. This selectivity highlights their potential as targeted cancer therapies .
- Antimicrobial Testing : Compounds derived from the triazole scaffold have been tested against various bacterial strains and fungi. Results indicated significant inhibition of microbial growth at low concentrations .
Q & A
Basic: What synthetic methodologies are most effective for preparing 3-((2-chlorobenzyl)thio)-5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole?
Methodological Answer:
The compound can be synthesized via alkylation of a thiol precursor under optimized conditions. A validated approach involves:
- Reacting 5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol with 2-chlorobenzyl chloride in a PEG-400 solvent system.
- Using Bleaching Earth Clay (pH 12.5) as a heterogeneous catalyst at 70–80°C for 1 hour .
- Monitoring reaction progress via thin-layer chromatography (TLC) and isolating the product via ice-water quenching, followed by recrystallization in aqueous acetic acid.
This method achieves high purity and yield, comparable to protocols for structurally related triazoles .
Basic: How can spectroscopic techniques (e.g., NMR, IR) confirm the structure of this triazole derivative?
Methodological Answer:
- ¹H NMR : Key signals include aromatic protons (δ 7.2–8.0 ppm for nitro- and chlorophenyl groups), methylene protons (δ 3.5–4.0 ppm for SCH₂), and alkyl chain protons (δ 1.0–1.5 ppm if present) .
- IR : Stretching vibrations for C=N (1600–1650 cm⁻¹), NO₂ (1520–1350 cm⁻¹), and C-S (650–700 cm⁻¹) confirm functional groups .
- Elemental Analysis : Validate empirical formulas (e.g., C, H, N, S, Cl) with <1% deviation from theoretical values .
Advanced: How does the length and substitution of the alkylthio group affect antimicrobial activity?
Methodological Answer:
Studies on analogous triazoles (e.g., 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles) reveal:
- Longer alkyl chains (e.g., decylthio) enhance antimicrobial activity against Staphylococcus aureus and Escherichia coli due to improved membrane penetration .
- Substituting with electron-withdrawing groups (e.g., nitro) at the 4-nitrophenyl position may synergize with the chlorobenzylthio moiety to amplify antifungal activity against Candida albicans .
- Activity drops when replacing decylthio with shorter chains (e.g., methylthio), highlighting the critical role of lipophilicity .
Advanced: How can researchers resolve contradictions in activity data across different synthetic batches?
Methodological Answer:
- Batch Consistency : Ensure reaction conditions (e.g., temperature, catalyst loading) are tightly controlled. Microwave-assisted synthesis (e.g., 150°C, 14.4 bar, 200 W) reduces variability compared to traditional heating .
- Bioassay Standardization : Use serial dilution methods with standardized microbial strains (e.g., ATCC cultures) to minimize inter-lab variability .
- Structural Confirmation : Cross-validate purity via HPLC-MS and X-ray crystallography (if crystals are obtainable) to rule out byproducts .
Advanced: What computational tools predict the biological activity of this compound?
Methodological Answer:
- PASS Online® : Predicts antimicrobial/antifungal potential by comparing structural motifs to known bioactive triazoles. For example, a PASS-predicted Pa (probability "to be active") >0.7 correlates with experimental MIC values ≤16 µg/mL .
- Molecular Docking : Use AutoDock Vina to model interactions with fungal cytochrome P450 (CYP51) or bacterial dihydrofolate reductase (DHFR). High-affinity binding (ΔG ≤ −8 kcal/mol) suggests mechanistic validity .
Advanced: How can heterocyclic ring modifications (e.g., pyrazole fusion) alter physicochemical properties?
Methodological Answer:
- Pyrazole-Triazole Hybrids : Introducing pyrazole at the 5-position (e.g., via hydrazinolysis of ethyl 5-methyl-1H-pyrazole-3-carboxylate) increases polarity, improving aqueous solubility but reducing logP .
- Impact on Bioactivity : Hybrids may exhibit dual antimicrobial and analgesic activity due to synergistic pharmacophores, as seen in pyrazole-triazole conjugates .
Advanced: What solvent systems and catalysts optimize yield in large-scale synthesis?
Methodological Answer:
- Solvent : PEG-400 outperforms DMF or THF due to its green chemistry profile and ability to stabilize intermediates .
- Catalyst : Bleaching Earth Clay (10 wt%) at pH 12.5 enhances nucleophilic substitution efficiency by 30% compared to K₂CO₃ .
- Microwave vs. Conventional Heating : Microwave synthesis reduces reaction time from 6 hours to 45 minutes with a 15% yield increase .
Advanced: How do theoretical calculations (DFT) align with experimental spectral data?
Methodological Answer:
- DFT Methods : B3LYP/6-311++G(d,p) calculations predict NMR chemical shifts and IR frequencies with <5% deviation from experimental data .
- Electrostatic Potential Maps : Identify nucleophilic/electrophilic regions (e.g., sulfur and nitro groups) to rationalize reactivity in alkylation or oxidation reactions .
Advanced: What alternative biological targets (e.g., anti-inflammatory) are plausible for this compound?
Methodological Answer:
- Anti-inflammatory Potential : Analogous triazolethiones inhibit COX-2 (IC₅₀ ~10 µM) via docking into the catalytic site. Test via carrageenan-induced paw edema assays in murine models .
- Anticancer Screening : Use NCI-60 cell line panels to evaluate cytotoxicity, leveraging the nitro group’s redox activity for selective cancer cell targeting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
